2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-
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Overview
Description
2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl- is a complex organic compound that features a pyrrolidinone ring substituted with a fluorophenyl group and a piperazinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl- involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)pyrrolidin-2-one
- 4-(2-Fluorophenyl)-2-pyrrolidinone
- 5-(4-Fluorophenyl)-1-methylpyrrolidin-2-one
Uniqueness
2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both the fluorophenyl and piperazinyl groups enhances its potential as a versatile scaffold in drug discovery .
Properties
CAS No. |
831170-37-7 |
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Molecular Formula |
C15H20FN3O |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20FN3O/c1-17-14(6-7-15(17)20)19-10-8-18(9-11-19)13-4-2-12(16)3-5-13/h2-5,14H,6-11H2,1H3 |
InChI Key |
KVTDKDIEXUZXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC1=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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